Metabolic Architecture of Tianeptine: The Beta-Oxidation Pathway and MC5 Characterization
Metabolic Architecture of Tianeptine: The Beta-Oxidation Pathway and MC5 Characterization
[1][2]
Executive Summary
Tianeptine distinguishes itself from the tricyclic antidepressant (TCA) class not only through its neurochemical mechanism—acting as a glutamatergic modulator and atypical
This guide details the biotransformation of Tianeptine into its major active metabolite, MC5 (pentanoic acid analogue).[1][2][3][4] For researchers and drug developers, understanding this pathway is critical: MC5 possesses a significantly longer elimination half-life than the parent compound and retains pharmacological activity at the MOR, contributing substantially to the drug's therapeutic window and potential abuse liability.
Molecular Logic: The Side-Chain Shortening
The metabolic conversion of Tianeptine to MC5 is a structural shortening of its heptanoic acid side chain. This is not a random degradation but a precise mimicry of fatty acid metabolism.
Structural Comparison
| Feature | Tianeptine (Parent) | MC5 (Major Metabolite) |
| IUPAC Name | 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoic acid | 5-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]pentanoic acid |
| Side Chain Length | 7 Carbons ( | 5 Carbons ( |
| Molecular Weight | 436.95 g/mol | 408.90 g/mol |
| Precursor Ion | 437.2 m/z | 409.1 m/z |
Scientist's Note: The tricyclic core (dibenzo-thiazepinyl moiety) remains intact during this process. The metabolic "attack" is strictly localized to the carboxylic acid tail, treating the drug as a medium-chain fatty acid.
The Pathway: Mitochondrial Beta-Oxidation[5]
The transformation occurs primarily in the mitochondrial matrix of hepatocytes. Because this pathway bypasses CYP450 enzymes (specifically CYP2D6 and CYP3A4), Tianeptine exhibits a remarkably low potential for drug-drug interactions (DDIs) compared to SSRIs or classic TCAs.
Mechanism of Action
The process follows the standard four-step
-
Activation: Tianeptine is ligated to Coenzyme A (CoA) by Acyl-CoA Synthetase.
-
Dehydrogenation: Formation of a double bond between
and carbons by Acyl-CoA Dehydrogenase. -
Hydration: Addition of water across the double bond by Enoyl-CoA Hydratase.
-
Oxidation: Conversion of the hydroxyl group to a keto group by Hydroxyacyl-CoA Dehydrogenase.
-
Thiolysis: Cleavage by Thiolase, releasing Acetyl-CoA and the shortened acyl-CoA ester (MC5-CoA), which is then hydrolyzed to free MC5.
Pathway Visualization
Figure 1: The sequential beta-oxidation of Tianeptine's heptanoic acid side chain within the mitochondria.
Experimental Protocol: LC-MS/MS Quantification
To study this pathway or quantify MC5 in biological matrices (plasma/brain), a robust LC-MS/MS method is required. The following protocol is synthesized from validated bioanalytical standards optimized for amphoteric compounds like Tianeptine.
Critical Reagents
-
Internal Standards (IS): Tianeptine-d4 and MC5-d4 (Deuterated standards are mandatory to correct for matrix effects in ESI).
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation for positive mode).
-
Mobile Phase B: Acetonitrile (ACN).
Step-by-Step Workflow
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma/tissue homogenate.
-
Add 10 µL of Internal Standard working solution (500 ng/mL).
-
Add 200 µL of ice-cold Acetonitrile (precipitating agent).
-
Vortex vigorously for 1 min.
-
Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer supernatant to autosampler vials.
-
-
Chromatography (HPLC/UPLC):
-
Column: C18 Reverse Phase (e.g., Kinetex C18, 2.1 x 50mm, 1.7µm). Note: A C18 column is sufficient; HILIC is not required despite the zwitterionic nature.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (MRM Parameters):
-
Source: Electrospray Ionization (ESI), Positive Mode.
-
Transitions:
-
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Tianeptine | 437.2 ( | 292.1 (Core) | ~25 |
| MC5 | 409.1 ( | 292.1 (Core) | ~25 |
| Tianeptine-d4 | 441.2 ( | 296.1 | ~25 |
Technical Insight: The transition to m/z 292.1 represents the cleavage of the side chain, leaving the chlorinated tricyclic amine core. This fragmentation is common to both parent and metabolite, making it a robust quantifier.
Analytical Logic Diagram
Figure 2: Optimized bioanalytical workflow for the simultaneous quantification of Tianeptine and MC5.
Clinical & Pharmacological Implications[2][7][8]
The conversion to MC5 is not a detoxification pathway but rather the generation of a long-acting active compound.
Pharmacokinetic Divergence
| Parameter | Tianeptine (Parent) | MC5 (Metabolite) | Implication |
| Elimination Half-life ( | ~2.5 hours | ~7.6 hours | MC5 persists in the body 3x longer than the parent. |
| Steady State | Reached quickly (<24h) | Reached slowly (~1 week) | With chronic dosing, MC5 accumulates to higher baseline levels than Tianeptine. |
| Excretion | <3% unchanged in urine | Major urinary species | Renal clearance is the primary exit route for MC5. |
Pharmacodynamics
While Tianeptine is a full agonist at the
Safety Warning: High doses of Tianeptine can sequester mitochondrial Coenzyme A (CoA) during the activation step of beta-oxidation. This depletion of the CoA pool can inhibit the beta-oxidation of endogenous fatty acids, potentially leading to microvesicular steatosis (fatty liver) in overdose scenarios [1].
References
-
Grislain, L., et al. (1990).[2][5] The metabolic pathways of tianeptine, a new antidepressant, in healthy volunteers.[1][5] Drug Metabolism and Disposition, 18(5), 804-808.[5]
-
Couet, W., et al. (1990). Kinetic profiles of tianeptine and its MC5 metabolite in plasma, blood and brain after single and chronic intraperitoneal administration in the rat.[6] European Journal of Drug Metabolism and Pharmacokinetics, 15(1), 69-74.[6]
-
Szafarz, M., et al. (2018).[7] Pharmacokinetic study of tianeptine and its active metabolite MC5 in rats following different routes of administration using a novel liquid chromatography tandem mass spectrometry analytical method. Naunyn-Schmiedeberg's Archives of Pharmacology, 391, 185–196.[7]
-
Gassaway, M. M., et al. (2014).[2] The atypical antidepressant and neurorestorative agent tianeptine is a μ-opioid receptor agonist.[1][2][3] Translational Psychiatry, 4(7), e411.
-
Fromenty, B., & Pessayre, D. (1995).[8] Inhibition of mitochondrial beta-oxidation as a mechanism of hepatotoxicity: beckground and clinical relevance. Pharmacology & Therapeutics, 67(1), 101-154.[8]
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